3-Formyl-4-thiopheneboronic acid
Overview
Description
3-Formyl-4-thiopheneboronic acid is a chemical compound with the formula C₅H₅BO₃S . It is a subclass of chemical compounds and has a mass of 155.9687 dalton .
Synthesis Analysis
The synthesis of boronic acids like 3-Formyl-4-thiopheneboronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of 3-Formyl-4-thiopheneboronic acid is represented by the canonical SMILES stringB(C1=CSC=C1C=O)(O)O
. The molecular weight is 155.97 . Chemical Reactions Analysis
While specific chemical reactions involving 3-Formyl-4-thiopheneboronic acid are not well-documented, boronic acids are known to be involved in various chemical reactions. For instance, they participate in Suzuki–Miyaura coupling and can undergo protodeboronation .Scientific Research Applications
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Application in Electrochemistry
- Summary : 3-Formyl-4-thiopheneboronic acid is used in the synthesis of Poly-3-thienylboronic acid, a chemosensitive derivative of polythiophene .
- Methods : The compound is synthesized by electrochemical polymerization from 3-thienylboronic acid dissolved in a mixture of boron trifluoride diethyl etherate and acetonitrile .
- Results : The resulting polymer layer is a highly flexible film of 110 nm thick with grains of 60–120 nm in size . It shows a strong negative solvatochromic effect and a well reversible electrochromic effect .
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Application in Organic Synthesis
- Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
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Application in the Synthesis of PARP-1 Inhibitors
- Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material for the synthesis of 4H-thieno[2,3-c]-isoquinolin-5-one derivatives, which are PARP-1 inhibitors .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
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Application in the Preparation of Phenanthro-dithiophene Moieties
- Summary : 3-Formyl-4-thiopheneboronic acid is used as a starting material for the preparation of phenanthro-dithiophene moieties, which have field-effect transistor properties .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Safety And Hazards
While specific safety data for 3-Formyl-4-thiopheneboronic acid is not available, similar compounds like 2-Formyl-3-thiopheneboronic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(4-formylthiophen-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLCWVAVXNPOFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400581 | |
Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-thiopheneboronic acid | |
CAS RN |
4347-32-4 | |
Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-formylthiophen-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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